![molecular formula C23H26N6O2S B2814180 4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 887224-98-8](/img/structure/B2814180.png)
4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
The compound “4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a phenylpiperazinyl group, and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, which is a fused ring system containing sulfur, nitrogen, and oxygen atoms. The phenylpiperazinyl and ethyl groups would be attached to this core .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the carbonyl group (C=O) in the 4-oxo group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carbonyl group and the aromatic rings could impact its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Antibacterial Activity
The compound's structural components, particularly the 1,2,4-triazole moiety, have been identified as crucial in exerting antibacterial activity. These moieties are known to inhibit crucial bacterial enzymes like DNA gyrase and topoisomerase IV, contributing to their broad-spectrum activity against various bacteria, including drug-resistant strains (Li & Zhang, 2021).
Therapeutic Potential
Several triazole derivatives, including those related to the structure of the compound , have shown promise in therapeutic applications. They have been explored for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, indicating a broad spectrum of potential medical applications (Ferreira et al., 2013).
Chemical Synthesis and Pharmaceutical Development
The pyranopyrimidine core, closely related to the compound's structure, is significant in pharmaceutical synthesis due to its bioavailability and broad synthetic applications. Recent studies have focused on developing efficient synthetic pathways for related compounds using various hybrid catalysts, highlighting the importance of these structures in the development of new pharmaceuticals (Parmar, Vala, & Patel, 2023).
Optical Sensors Development
Derivatives similar to the compound, particularly those with a pyrimidine structure, have been used in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes in various applications (Jindal & Kaur, 2021).
Antioxidant and Antiradical Activities
Compounds with 1,2,4-triazole structures have demonstrated significant antioxidant and antiradical activities, offering potential therapeutic benefits, especially in conditions caused by oxidative stress and free radical damage (Kaplaushenko, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-ethyl-12-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-2-28-22(31)21-18(11-16-32-21)29-19(24-25-23(28)29)9-6-10-20(30)27-14-12-26(13-15-27)17-7-4-3-5-8-17/h3-5,7-8,11,16H,2,6,9-10,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFQNSZUYMQOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
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